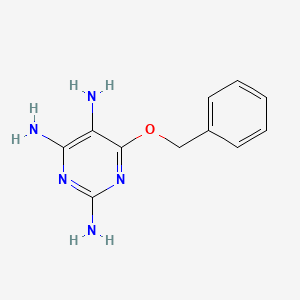![molecular formula C12H18O3 B8722921 methyl 6-oxospiro[4.5]decane-7-carboxylate](/img/structure/B8722921.png)
methyl 6-oxospiro[4.5]decane-7-carboxylate
Descripción general
Descripción
methyl 6-oxospiro[4.5]decane-7-carboxylate is a chemical compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. The spirocyclic framework imparts distinct chemical properties, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-oxospiro[4.5]decane-7-carboxylate typically involves the reaction of spiro[4.5]decan-6-one with dimethyl carbonate. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the ester linkage . The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
methyl 6-oxospiro[4.5]decane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols. Substitution reactions can result in a variety of esters or amides.
Aplicaciones Científicas De Investigación
methyl 6-oxospiro[4.5]decane-7-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: Its properties can be exploited in the development of new materials with desirable physical and chemical characteristics.
Mecanismo De Acción
The mechanism by which methyl 6-oxospiro[4.5]decane-7-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate biological pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[4.5]decane-7-carboxylic acid: Lacks the ester group, resulting in different chemical properties.
6-Oxo-spiro[4.5]decane-7-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
methyl 6-oxospiro[4.5]decane-7-carboxylate is unique due to its specific ester group, which influences its reactivity and potential applications. The methyl ester group provides a balance between hydrophilicity and lipophilicity, making it versatile for various chemical transformations and biological interactions.
Propiedades
Fórmula molecular |
C12H18O3 |
|---|---|
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
methyl 10-oxospiro[4.5]decane-9-carboxylate |
InChI |
InChI=1S/C12H18O3/c1-15-11(14)9-5-4-8-12(10(9)13)6-2-3-7-12/h9H,2-8H2,1H3 |
Clave InChI |
DCMFWBFWNUXONG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCCC2(C1=O)CCCC2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![10-Bromo-9-fluoro-2,3-diiodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B8722841.png)




![[[(4-Methyl-1,3-thiazol-2-yl)amino]-phosphonomethyl]phosphonic acid](/img/structure/B8722871.png)

methanone](/img/structure/B8722884.png)
![2-[4-(2-fluorophenyl)phenyl]propanoic acid](/img/structure/B8722892.png)
![6-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridin-2(1H)-one](/img/structure/B8722913.png)
![6-chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione](/img/structure/B8722914.png)
![Ethyl 5-amino-2-[2-(diethylamino)ethoxy]benzoate](/img/structure/B8722926.png)


